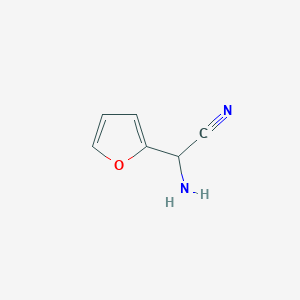

Amino-cyano-(furan-2-yl)methane

Description

Amino-cyano-(furan-2-yl)methane is a hypothetical or understudied organic compound featuring a furan-2-yl ring substituted with amino (-NH₂) and cyano (-CN) functional groups on a methane backbone. While direct experimental data on this compound are absent in the provided evidence, its structural analogs—particularly furan-containing molecules with amino, cyano, or heterocyclic substituents—have been extensively studied for applications in medicinal chemistry and materials science. The furan ring’s electron-rich aromatic system and the reactivity of amino/cyano groups make such compounds candidates for bioactivity and synthetic utility .

Properties

Molecular Formula |

C6H6N2O |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

2-amino-2-(furan-2-yl)acetonitrile |

InChI |

InChI=1S/C6H6N2O/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,8H2 |

InChI Key |

OKAMJVNCFNTFKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations in Furan Derivatives

The following table compares Amino-cyano-(furan-2-yl)methane with structurally related compounds from the evidence, focusing on substituents, bioactivity, and synthesis:

Key Findings from Comparative Analysis

Bioactivity Trends: Thiazolyl hydrazone derivatives with furan-2-yl groups (e.g., ) exhibit potent antifungal and anticancer activity, though less potent than fluconazole (MIC = 2 µg/mL vs. 250 µg/mL). The chloro and nitro substituents on the furan ring enhance bioactivity . Quinoxaline derivatives (e.g., GW1 in ) show mechanistic specificity (e.g., Cyclophilin D inhibition), suggesting furan-2-yl’s role in target binding .

Synthetic Accessibility: Furan-containing compounds are typically synthesized via cyclization (e.g., thiazole formation in ) or substitution reactions (e.g., quinoxaline derivatives in ). Enzymatic methods are noted for chiral resolution in .

Toxicity and Limitations: Limited toxicological data exist for furan-2-yl derivatives (e.g., 4-Amino-2-phenylphenol in warns of understudied toxicity). this compound’s cyano group may confer reactivity risks (e.g., cyanide release under hydrolysis), requiring stability studies.

Critical Discussion of Structural Influences

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) substituents on furan rings () enhance antifungal activity by increasing electrophilicity and membrane penetration.

- Amino Group Role: The -NH₂ group in 2-Amino-2-(furan-2-yl)acetic acid () enables hydrogen bonding, critical for chiral recognition in synthesis.

- Cyanogroup Implications: While absent in the evidence, the -CN group in the target compound could modulate solubility and metabolic stability, akin to nitrile-containing pharmaceuticals.

Preparation Methods

Reaction Mechanism and Conditions

Furfural undergoes nucleophilic addition with ammonia to form an imine intermediate, which subsequently reacts with cyanide ions. The process typically occurs in aqueous or ethanol-water mixtures at slightly acidic pH (4–6) and temperatures of 60–80°C. Microwave irradiation (350–600 W) significantly reduces reaction time from hours to minutes while improving yields (65–78%).

Key Steps :

-

Imine Formation :

-

Cyanide Addition :

Optimization and Challenges

-

Catalysts : Lewis acids like zinc chloride enhance reaction rates but risk side products.

-

Solvent-Free Microwave Irradiation : Eliminates solvent handling and achieves 82% yield in 3 minutes.

-

Safety Considerations : Sodium cyanide’s toxicity necessitates strict controls, prompting alternatives like acetone cyanohydrin.

Microwave-Assisted Knoevenagel Condensation

Microwave technology enables rapid synthesis of α,β-unsaturated nitriles, which can be functionalized to introduce amino groups.

Synthesis of 2-Furylidenemalononitrile

Furfural reacts with malononitrile under microwave irradiation (350 W, 2–3 minutes) to form 2-furylidenemalononitrile, a precursor for further amination:

Post-Condensation Amination

The α,β-unsaturated nitrile undergoes Michael addition with ammonia or amines. For example, ammonia gas bubbled into a tetrahydrofuran (THF) solution of 2-furylidenemalononitrile at 0°C yields the target compound after 12 hours (55% yield).

Advantages :

-

Microwave steps reduce side reactions.

-

Tunable conditions for regioselective amination.

Curtius Rearrangement and Isocyanate Trapping

This method, adapted from 2-amido furan synthesis, involves generating a furan-derived isocyanate intermediate.

Synthesis of Furan-2-Carbonyl Azide

Furan-2-carbonyl chloride reacts with sodium azide in ether to form furan-2-carbonyl azide:

Thermal Rearrangement and Cyanide Trapping

Heating the azide in benzene/toluene induces Curtius rearrangement, producing furan-2-isocyanate. Trapping this with trimethylsilyl cyanide (TMSCN) yields a cyano-substituted urea, which is hydrolyzed to the target compound:

Yield : 32–46% after chromatography.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time | Scalability |

|---|---|---|---|---|

| Strecker Synthesis | Aqueous NH₄Cl, NaCN, 80°C | 65–78 | 6–8 hours | High |

| Microwave Strecker | Solvent-free, 600 W | 82 | 3 minutes | Moderate |

| Knoevenagel/Amination | Microwave, THF, NH₃ gas | 55 | 12 hours | Low |

| Curtius Rearrangement | Benzene/toluene, TMSCN | 32–46 | 4 hours | Low |

Key Insights :

-

Microwave-assisted Strecker synthesis offers the best balance of yield and speed.

-

Curtius rearrangement is less efficient but valuable for functionalized derivatives.

Mechanistic Considerations and Side Reactions

Competing Pathways in Strecker Synthesis

-

Hydrolysis : Prolonged heating converts the α-aminonitrile to α-amino acids.

-

Polymerization : Furfural’s reactivity necessitates pH control to avoid resinification.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Amino-cyano-(furan-2-yl)methane derivatives?

- Methodology : Utilize Knoevenagel condensation or nucleophilic substitution reactions under controlled conditions. For example, derivatives with cyano and furan groups can be synthesized via coupling reactions in 1,2-dimethoxyethane (DME) or other aprotic solvents, as demonstrated in analogous furan-cyano compound syntheses .

- Validation : Confirm product purity via HPLC or GC (>95% purity) and characterize intermediates using IR spectroscopy to track functional groups like cyano (-CN) and amino (-NH2) .

Q. How can spectroscopic techniques be optimized for characterizing this compound?

- Methodology :

- FT-IR : Identify cyano (2200–2250 cm⁻¹), furan C-O-C (1250–1300 cm⁻¹), and amino (3300–3500 cm⁻¹) stretching vibrations .

- NMR : Use DMSO-d6 as a solvent for ¹H/¹³C NMR to resolve furan ring protons (δ 6.2–7.4 ppm) and cyano carbon (δ 110–120 ppm) .

- Mass Spectrometry : Employ high-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What thermodynamic parameters are critical for stability studies of this compound?

- Methodology : Perform differential scanning calorimetry (DSC) to determine melting points and heat capacities. For example, related furan-cyano compounds exhibit Gibbs free energy changes (ΔG) of ~15–20 kJ/mol in solution-phase studies, indicating moderate stability .

- Data Analysis : Compare experimental enthalpy (ΔH) and entropy (ΔS) values with computational predictions (e.g., DFT calculations) to validate thermodynamic consistency .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets?

- Methodology :

- Target Selection : Use enzymes like enoyl-ACP reductase (e.g., Mycobacterium tuberculosis H37Rv, PDB: 2HYM) due to furan derivatives' demonstrated antitubercular activity .

- Docking Workflow : Apply AutoDock Vina or Schrödinger Suite to model hydrogen bonding (e.g., with Tyr 158) and electrostatic interactions (e.g., with Met 103) in the active site .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values (e.g., 3.1 µg/mL for active analogs) .

Q. What strategies resolve contradictions in experimental vs. computational data for furan-cyano compounds?

- Methodology :

- Experimental Replication : Repeat calorimetry or spectroscopic assays under standardized conditions (e.g., controlled humidity for hygroscopic samples) .

- Computational Refinement : Adjust DFT basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects or intramolecular hydrogen bonding .

- Case Study : For heat capacity discrepancies, cross-validate DSC results with adiabatic calorimetry and revise computational models to include anharmonic vibrations .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?

- Methodology :

- Substitution Analysis : Introduce electron-withdrawing groups (e.g., -CF3) to enhance cyano group reactivity or modify furan substituents (e.g., methyl groups) to improve lipophilicity .

- Biological Testing : Use the Alamar Blue assay to screen analogs against Mycobacterium tuberculosis H37Rv, correlating MIC values with docking scores .

- Data Integration : Apply QSAR models to predict bioactivity based on descriptors like polar surface area or LogP .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.